molecular formula C11H8N2S B13226526 4-Amino-3-(2-thienyl)-benzonitrile

4-Amino-3-(2-thienyl)-benzonitrile

Katalognummer: B13226526
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: FGLSNAYDLMOOKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-(2-thienyl)-benzonitrile is an organic compound that features a benzene ring substituted with an amino group, a nitrile group, and a thienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-thienyl)-benzonitrile typically involves the reaction of 2-thiophenecarbonitrile with an appropriate amine under controlled conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of a solvent-free environment and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods that ensure consistent quality and high yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-(2-thienyl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-(2-thienyl)-benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-3-(2-thienyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3-(2-thienyl)-benzonitrile: Unique due to the presence of both an amino group and a thienyl group on the benzene ring.

    4-Amino-3-(2-thienyl)-pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    4-Amino-3-(2-thienyl)-phenol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Eigenschaften

Molekularformel

C11H8N2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

4-amino-3-thiophen-2-ylbenzonitrile

InChI

InChI=1S/C11H8N2S/c12-7-8-3-4-10(13)9(6-8)11-2-1-5-14-11/h1-6H,13H2

InChI-Schlüssel

FGLSNAYDLMOOKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.